molecular formula C9H11ClN2O3 B2636330 Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride CAS No. 2416235-41-9

Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride

Cat. No.: B2636330
CAS No.: 2416235-41-9
M. Wt: 230.65
InChI Key: HGVBEQHEDXPHBI-UHFFFAOYSA-N
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Description

Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride: is a chemical compound with the molecular formula C9H11O3N2Cl. It is a derivative of benzoic acid and contains a hydrazinecarbonyl group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride typically involves the reaction of methyl 4-formylbenzoate with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the mechanisms of enzyme-catalyzed reactions .

Medicine: It is explored for its potential therapeutic effects and as a building block for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new industrial processes and products .

Mechanism of Action

The mechanism of action of Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride is unique due to its specific hydrazinecarbonyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c1-14-9(13)7-4-2-6(3-5-7)8(12)11-10;/h2-5H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCJPUMKJKGPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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